molecular formula C9H6N4 B112006 2-Amino-1,8-naphthyridine-3-carbonitrile CAS No. 15935-95-2

2-Amino-1,8-naphthyridine-3-carbonitrile

Cat. No. B112006
CAS RN: 15935-95-2
M. Wt: 170.17 g/mol
InChI Key: OAKUSQCSHYQNHJ-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carbonitrile is a chemical compound with the empirical formula C9H6N4 . It has a molecular weight of 170.17 and is typically found in solid form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2-Amino-1,8-naphthyridine-3-carbonitrile, has been a subject of interest in recent years . The methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,8-naphthyridine-3-carbonitrile can be represented by the SMILES string Nc1nc2ncccc2cc1C#N . The InChI key for this compound is OAKUSQCSHYQNHJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-1,8-naphthyridine-3-carbonitrile is a solid compound . It has a molecular formula of C9H6N4 and a molecular weight of 170.17 .

Scientific Research Applications

Corrosion Inhibition

2-Amino-1,8-naphthyridine-3-carbonitrile derivatives have been studied for their effectiveness as corrosion inhibitors. For example, Ansari and Quraishi (2015) explored their use in protecting N80 steel in hydrochloric acid, finding that these compounds act as mixed-type inhibitors with a predominant cathodic control and adhere to the Langmuir adsorption isotherm (Ansari & Quraishi, 2015). Similarly, Singh et al. (2016) investigated the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid, demonstrating high inhibition activities (Singh et al., 2016).

Synthesis of Novel Compounds

El-Adasy, Khames, and Gad-Elkareem (2013) focused on synthesizing new naphthyridine derivatives and studying their properties. These compounds showed potential for further chemical applications (El-Adasy et al., 2013).

Green Chemistry Applications

Shivhare, Srivastava, and Siddiqui (2019) described the use of glycerol for the synthesis of 2-amino-1,8-naphthyridine-3-carbonitriles, highlighting an environmentally friendly approach in chemical synthesis (Shivhare et al., 2019).

Fluorescence Studies

Wei et al. (2014) studied the fluorescence properties of naphthyridine-containing compounds. They found that these compounds have potential as organic fluorescent materials (Wei et al., 2014).

Microwave-Assisted Synthesis

Singh and Singh (2011) developed a rapid method for synthesizing naphthyridine-3-carbonitrile derivatives, indicating potential in the field of medicinal chemistry (Singh & Singh, 2011).

Antibacterial Evaluation

Santilli, Scotese, and Yurchenco (1975) synthesized naphthyridine-3-carbonitrile derivatives and evaluated their efficacy against bacterial infections in animal models (Santilli et al., 1975).

Tautomerization and NLO Properties

Wazzan and Safi (2017) investigated the amine-imine tautomerization and nonlinear optical (NLO) properties of a naphthyridine derivative, contributing to the understanding of its electronic properties (Wazzan & Safi, 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which is for combustible solids .

properties

IUPAC Name

2-amino-1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-7-4-6-2-1-3-12-9(6)13-8(7)11/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKUSQCSHYQNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30490975
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,8-naphthyridine-3-carbonitrile

CAS RN

15935-95-2
Record name 2-Amino-1,8-naphthyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30490975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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